2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of amines with polarized olefins . For example, one method involves the Michael addition of 2-thiouracil to polarized systems in the presence of nanosized ZnO . The reaction proceeds smoothly via thia-Michael addition in ethanol and results in high yields .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . Single-crystal X-ray diffraction can also be used to unambiguously determine the structure .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions to form different derivatives, which can exhibit different biological activities . For example, S-alkylation of pyrimidine followed by cyclization with various reagents can afford different thiazolopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary widely depending on their structure. These properties can be predicted using in silico ADMET studies and drug-likeness studies .Scientific Research Applications
- Compound 5 derived from this structure demonstrates excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). It rivals the current secondary-explosive benchmark, CL-20, suggesting its potential as a secondary explosive .
- Azo compound 10 boasts remarkable density (1.91 g/cm³), excellent thermal stability (Td = 305 °C), and superior calculated detonation performance (Dv = 9200 m/s, P = 34.8 GPa). It outperforms existing heat-resistant explosives, making it a promising candidate in this field .
- Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but also excellent calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). These properties make them attractive for applications as primary explosives .
- Compound 22i derived from this structure shows potent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines (IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively). Additionally, it inhibits c-Met kinase at the nanomolar level (IC50 = 48 nM) .
- A case study involving Sitagliptin drug products investigated contamination with N-nitrosamines. The compound N-nitroso-triazolopyrazine (NTTP) , a derivative of this structure, was analyzed. It is a precursor to N-nitrosamines and warrants further research .
Energetic Materials
Anti-Tumor Activity
N-Nitroso-Triazolopyrazine Contamination Study
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration .
Mode of Action
It’s plausible that it interacts with its targets, such as c-met kinase, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of c-met kinase can affect various downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Future Directions
Given the wide range of biological activities exhibited by triazolopyrimidines, future research could focus on designing and synthesizing new derivatives with improved activity and selectivity. In addition, further studies could explore their mechanism of action and potential applications in treating various diseases .
properties
IUPAC Name |
2-phenacyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-11(10-5-2-1-3-6-10)9-17-13(19)16-8-4-7-14-12(16)15-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUPJZPAPAXZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)N3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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